Metabolito M1 de Niraparib

Descripción general

Descripción

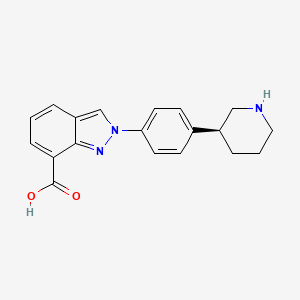

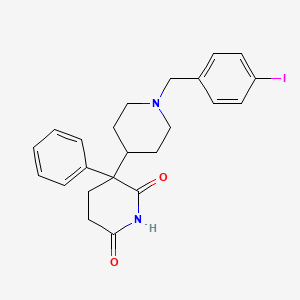

El metabolito M1 de Niraparib, también conocido como ácido carboxílico de niraparib, es un metabolito primario de niraparib. Niraparib es un inhibidor de la poli (ADP-ribosa) polimerasa de administración oral que se utiliza en el tratamiento del cáncer de ovario epitelial recurrente, de trompa de Falopio o peritoneal primario. El this compound se forma mediante la hidrólisis de niraparib y desempeña un papel crucial en la vía metabólica del fármaco .

Aplicaciones Científicas De Investigación

El metabolito M1 de Niraparib tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

El metabolito M1 de Niraparib se forma mediante la hidrólisis de niraparib por carboxilesterasas. El propio metabolito es inactivo, pero puede someterse a una mayor conjugación para formar el glucurónido de M1. Niraparib, el compuesto precursor, ejerce sus efectos inhibiendo las enzimas poli (ADP-ribosa) polimerasas, que desempeñan un papel en la reparación del ADN. Al bloquear estas enzimas, niraparib induce citotoxicidad en las células cancerosas, particularmente en las que presentan mutaciones en BRCA1 y BRCA2 .

Análisis Bioquímico

Biochemical Properties

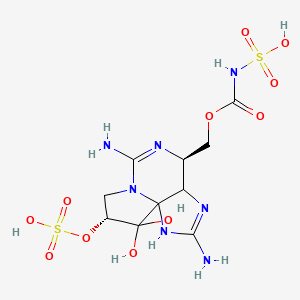

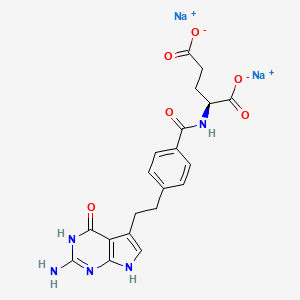

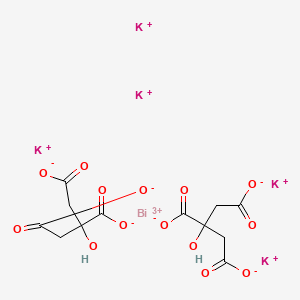

Niraparib Metabolite M1 is formed through the action of carboxylesterases (CEs) on Niraparib . This metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite . The oxidative pathway is minimal in the metabolism of Niraparib .

Cellular Effects

As an inactive metabolite of Niraparib, Niraparib Metabolite M1 does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism . Its formation is a key part of the metabolism and elimination of Niraparib, a drug that has significant cellular effects due to its inhibition of PARP enzymes .

Molecular Mechanism

The molecular mechanism of Niraparib Metabolite M1 primarily involves its formation and further metabolism. Niraparib is metabolized by carboxylesterases to form Niraparib Metabolite M1, which is then subject to glucuronidation .

Temporal Effects in Laboratory Settings

The formation of Niraparib Metabolite M1 from Niraparib is a part of the drug’s metabolism and elimination process. In a study, the elimination of radioactivity associated with Niraparib was slow, with a half-life in plasma averaging 92.5 hours . This suggests that the formation and elimination of Niraparib Metabolite M1 may also occur over a relatively long timescale.

Metabolic Pathways

Niraparib Metabolite M1 is part of the metabolic pathway of Niraparib. Niraparib is metabolized by carboxylesterases to form Niraparib Metabolite M1, which can then undergo glucuronidation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El metabolito M1 de Niraparib se sintetiza mediante la hidrólisis de niraparib. El proceso implica la escisión del enlace amida en niraparib, lo que da como resultado la formación de ácido carboxílico de niraparib. Esta reacción puede ser catalizada por carboxilesterasas, que son enzimas que facilitan la hidrólisis de los enlaces éster y amida .

Métodos de producción industrial: La producción industrial del this compound implica la síntesis a gran escala de niraparib seguida de su hidrólisis enzimática. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del metabolito. El proceso suele implicar el uso de biorreactores donde la reacción enzimática se lleva a cabo en condiciones controladas de temperatura, pH y concentración enzimática .

Análisis De Reacciones Químicas

Tipos de reacciones: El metabolito M1 de Niraparib se somete principalmente a conversiones metabólicas hidrolíticas y conjugativas. La vía oxidativa es mínima en el metabolismo de niraparib .

Reactivos y condiciones comunes:

Hidrólisis: Catalizada por carboxilesterasas en condiciones fisiológicas.

Conjugación: Implica la adición de ácido glucurónico para formar el glucurónido de M1. .

Productos principales:

Producto de hidrólisis: Ácido carboxílico de niraparib (M1).

Producto de conjugación: Glucurónido de M1.

Comparación Con Compuestos Similares

El metabolito M1 de Niraparib se puede comparar con otros metabolitos de los inhibidores de la poli (ADP-ribosa) polimerasa, tales como:

Metabolito M1 de Olaparib: De forma similar al this compound, el metabolito M1 de olaparib se forma mediante la hidrólisis de olaparib.

Metabolito M1 de Rucaparib: Otro metabolito del inhibidor de la poli (ADP-ribosa) polimerasa formado mediante hidrólisis.

Singularidad: El this compound es único en su formación y conversiones metabólicas posteriores. La mínima participación de la vía oxidativa lo distingue de otros metabolitos que pueden sufrir un metabolismo oxidativo significativo .

Propiedades

IUPAC Name |

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQHGRLURKGIFL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476777-06-6 | |

| Record name | 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)